Prostaglandin D2-biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

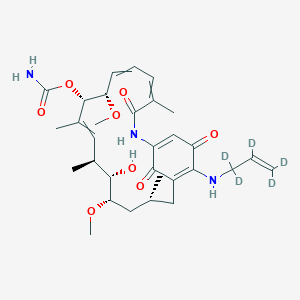

Prostaglandin D2 (PGD2) is the major eicosanoid product of mast cells, certain macrophages, and is the predominant PG in the cerebral spinal fluid. PGD2 inhibits platelet aggregation, induces sleep, causes flushing, vasodilation and nasal congestion, and immune modulation, acting through at least two 7-transmembrane G protein-coupled receptors, DP1 and DP2 (CRTH2). PGD2-biotin is an affinity probe which allows PGD2 to be detected through an interaction with the biotin ligand. It was designed to allow PGD2 to be detected in complexes with transmembrane receptors and/or nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of PGs.

Aplicaciones Científicas De Investigación

Asthma and Allergic Disorders :

- Prostaglandin D2 is a major mediator in asthma and allergic disorders, synthesized by human mast cells and other immune cells. It exerts proinflammatory effects relevant to these conditions, mediated through various receptors like DP1 and DP2 (Marone et al., 2018)(Marone et al., 2018).

Platelet Aggregation and Thrombotic Diseases :

- Prostaglandin D2 has been found to inhibit the aggregation of human platelets, suggesting its potential use in maintaining the viability of stored platelets and as an antithrombotic agent (Smith et al., 1974)(Smith et al., 1974).

Regulation of Hair Growth :

- Prostaglandin D2 inhibits hair growth through the GPR44 receptor, providing insights into the pathogenesis of male pattern baldness and potential therapeutic targets (Garza et al., 2012)(Garza et al., 2012).

Inflammatory Diseases and Immune System :

- PGD2 and its cyclopentenone metabolites, like 15-deoxy-Δ12,14-PGJ2, have been linked to inflammatory diseases and affect the redox regulation in cells (Shibata et al., 2003)(Shibata et al., 2003).

Reproductive System :

- PGD2 plays roles in various reproductive processes, as indicated in studies on prostaglandin D2 and reproduction (Saito et al., 2002)(Saito et al., 2002).

Neurological Applications :

- Prostaglandin D2 is a major prostanoid in the brain and its metabolites have effects on neuronal cell death, suggesting a role in neurotoxicity and potential neuroprotective strategies (Liu et al., 2013)(Liu et al., 2013).

Lipocalin-type Prostaglandin D Synthase and Retinoid Transport :

- Lipocalin-type prostaglandin D synthase, which converts PGH2 into PGD2, also acts as a retinoid transporter, indicating a dual function in biosynthesis and transport (Tanaka et al., 1997)(Tanaka et al., 1997).

Cardiovascular Risk Prediction :

- β-Trace protein, related to prostaglandin D synthase, has been studied for its potential in cardiovascular risk prediction (Orenes-Piñero et al., 2013)(Orenes-Piñero et al., 2013).

Propiedades

Fórmula molecular |

C36H60N4O6S |

|---|---|

Peso molecular |

677 |

InChI |

InChI=1S/C36H60N4O6S/c1-2-3-8-15-26(41)20-21-28-27(30(42)24-31(28)43)16-9-5-4-6-10-18-33(44)37-22-13-7-14-23-38-34(45)19-12-11-17-32-35-29(25-47-32)39-36(46)40-35/h5,9,20-21,26-30,32,35,41-42H,2-4,6-8,10-19,22-25H2,1H3,(H,37,44)(H,38,45)(H2,39,40,46) |

Clave InChI |

OIOFLLOCLYRSFU-WDPYDZKRSA-N |

SMILES |

O=C1C[C@H](O)[C@H](C/C=CCCCCC(NCCCCCNC(CCCC[C@@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O)[C@H]1/C=C/[C@@H](O)CCCCC |

Sinónimos |

PGD2-biotin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide](/img/structure/B1151952.png)

![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione](/img/structure/B1151957.png)

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)